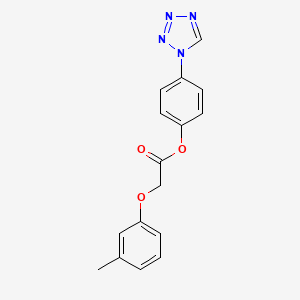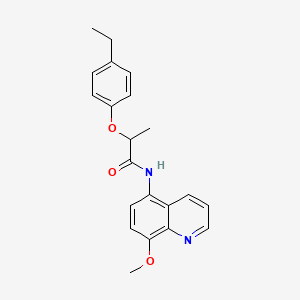![molecular formula C21H23ClN2O5S B11334052 N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334052.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole and chlorophenylmethanesulfonyl intermediates, followed by their coupling with piperidine-4-carboxamide under specific reaction conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.
Applications De Recherche Scientifique
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and is studied for its psychoactive properties.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with the benzodioxole structure, used in various chemical syntheses.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of the benzodioxole and chlorophenylmethanesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Propriétés
Formule moléculaire |
C21H23ClN2O5S |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23ClN2O5S/c22-18-4-1-15(2-5-18)13-30(26,27)24-9-7-17(8-10-24)21(25)23-12-16-3-6-19-20(11-16)29-14-28-19/h1-6,11,17H,7-10,12-14H2,(H,23,25) |
Clé InChI |
APIWYWOSBXNFKL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11333975.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11333976.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B11333982.png)


![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11333991.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylpropanamide](/img/structure/B11333994.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11334004.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11334009.png)
![1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11334015.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide](/img/structure/B11334017.png)
![7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334021.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11334025.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11334046.png)
